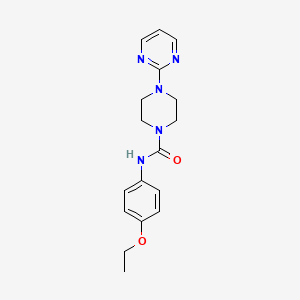
N-(4-ethoxyphenyl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxyphenyl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide, also known as EPPC, is a chemical compound that has been extensively studied for its potential therapeutic applications. EPPC belongs to the class of piperazinecarboxamide compounds and has been found to exhibit a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of N-(4-ethoxyphenyl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in various biological processes. For example, this compound has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition can lead to the death of cancer cells, making this compound a potential treatment for cancer.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, as well as to induce apoptosis (programmed cell death) in these cells. This compound has also been found to have antiviral and antibacterial properties, making it a potential treatment for viral and bacterial infections.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-ethoxyphenyl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide in lab experiments is its wide range of biological activities. This makes it a versatile compound that can be used to study a variety of biological processes. However, one limitation of using this compound is its potential toxicity. Like many other chemical compounds, this compound can be toxic at high doses, and care must be taken when handling and using it in lab experiments.
Orientations Futures
There are many potential future directions for research on N-(4-ethoxyphenyl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide. One area of research could focus on its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of research could focus on its potential as a treatment for viral and bacterial infections. Additionally, further research could be conducted to better understand the mechanism of action of this compound and to identify any potential side effects or toxicity issues.
Méthodes De Synthèse
N-(4-ethoxyphenyl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4-ethoxyaniline with 2-chloropyrimidine in the presence of a base, followed by the addition of piperazinecarboxylic acid. The resulting product is then purified using standard techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
N-(4-ethoxyphenyl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including antitumor, antiviral, and antibacterial properties. This compound has also been shown to have potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-(4-ethoxyphenyl)-4-pyrimidin-2-ylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-2-24-15-6-4-14(5-7-15)20-17(23)22-12-10-21(11-13-22)16-18-8-3-9-19-16/h3-9H,2,10-13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHNLLCHHDJBDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[1-(3-iodobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5408664.png)
![N-[3-(4-methoxyphenyl)propyl]cyclopentanecarboxamide](/img/structure/B5408672.png)
![4-[7-acetyl-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-N,N-diethylaniline](/img/structure/B5408678.png)
![9-ethyl-8-[(hydroxyimino)(4-methylphenyl)methyl]-4-methyl-2H-furo[2,3-h]chromen-2-one](/img/structure/B5408683.png)
![2-cyclohexyl-5-imino-6-[(5-phenyl-2-furyl)methylene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5408697.png)
![5-[2-[(2,4-dichlorobenzyl)oxy]-4-(diethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5408703.png)
![4-chloro-2-[3-(2,4-dichlorophenyl)acryloyl]phenyl 4-morpholinecarboxylate](/img/structure/B5408708.png)
![3-({[(3-methylphenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B5408723.png)
![3-[2-(3,4-difluorophenyl)ethyl]-1-[(2-ethyl-1H-imidazol-1-yl)acetyl]piperidine](/img/structure/B5408725.png)
![2-(3-methylphenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5408726.png)
![4-[5-(2-chloro-4,5-difluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5408730.png)
![2-phenyl-6-[(2-pyridinylthio)methyl]-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B5408736.png)

![N-[1-(1-acetylpiperidin-4-yl)-1H-pyrazol-5-yl]-2-methoxybenzamide](/img/structure/B5408745.png)
